

# Part 1: Application as a Chiral Scaffold Component in Bioactive Molecules

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## Compound of Interest

Compound Name: 3-Cyclohexylbutan-2-amine

Cat. No.: B1455785

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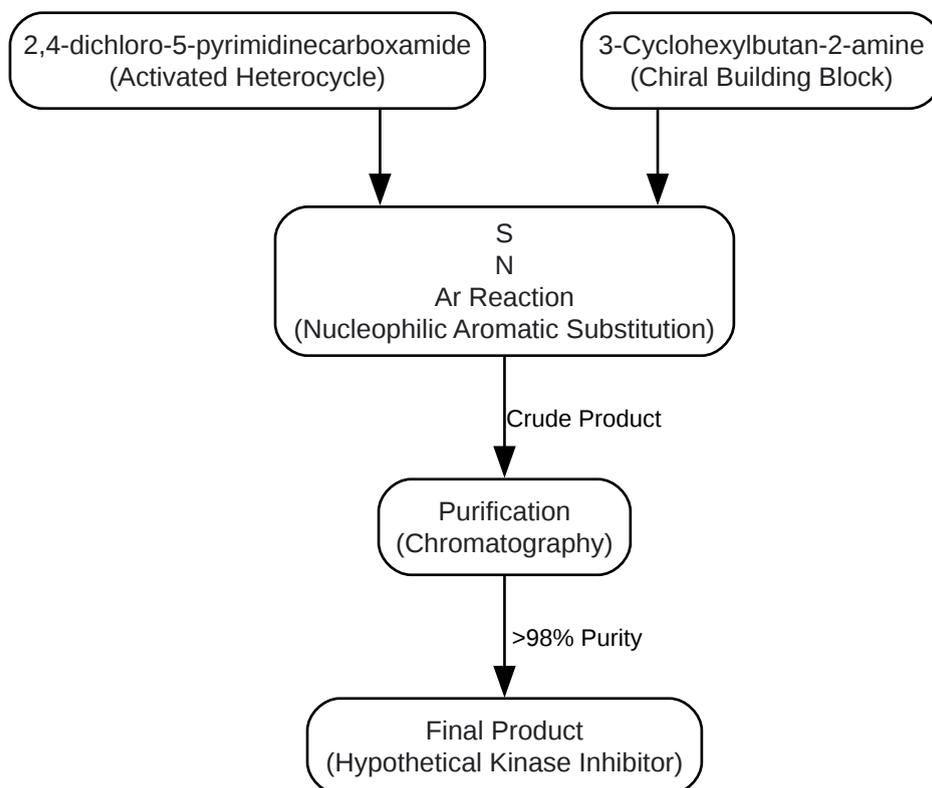
The incorporation of a cyclohexyl moiety is a common strategy in drug design to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The specific stereochemistry and branching of **3-Cyclohexylbutan-2-amine** offer a unique three-dimensional scaffold that can be exploited to achieve specific interactions with biological targets.

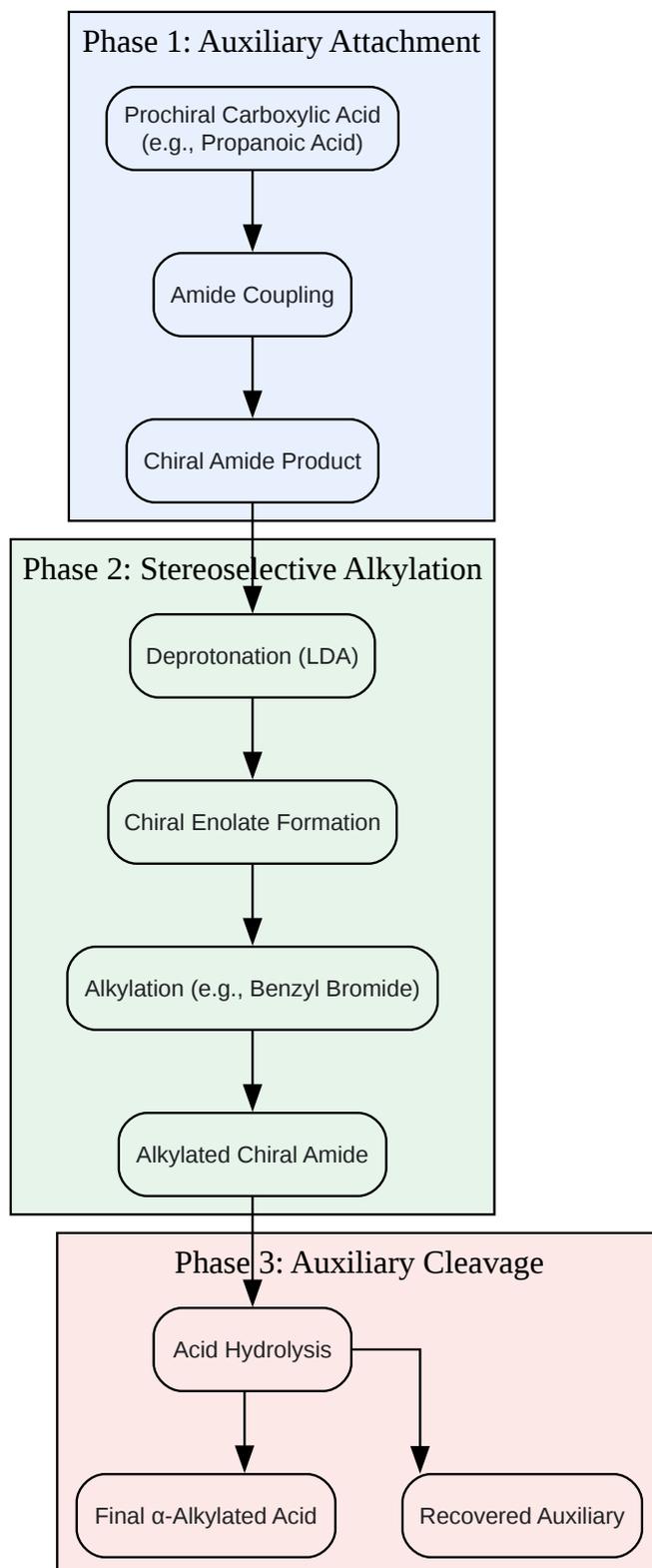
## Conceptual Application: Synthesis of Novel Kinase Inhibitors

Kinase inhibitors often feature a core heterocyclic structure appended with various substituents that occupy specific pockets in the ATP-binding site. The **3-Cyclohexylbutan-2-amine** moiety could serve as a unique substituent to probe hydrophobic regions of the kinase.

Let's hypothesize its use in the synthesis of a novel inhibitor targeting a Cyclin-Dependent Kinase (CDK), inspired by scaffolds seen in selective CDK12 inhibitors[1]. The synthesis could involve a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis, where the amine displaces a leaving group on an activated heterocyclic core.

Workflow for Synthesis of a Hypothetical CDK Inhibitor





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## Sources

- 1. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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